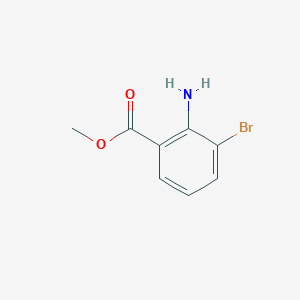

Methyl 2-amino-3-bromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSIUBWPZRBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469497 | |

| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104670-74-8 | |

| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-amino-3-bromobenzoate: A Technical Guide for Advanced Synthesis

Introduction

Methyl 2-amino-3-bromobenzoate is a substituted anthranilate derivative of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic scaffold, makes it a versatile and highly valuable building block for the synthesis of complex molecular architectures.[1] The strategic positioning of these functional groups allows for a wide array of subsequent chemical transformations, including N-acylation, diazotization, cross-coupling reactions at the bromine site, and modifications of the ester group.

This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, a detailed and validated synthesis protocol, key applications, comprehensive spectroscopic analysis, and essential safety and handling information. The content herein is curated for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for both research and regulatory purposes. The fundamental identifiers and key physicochemical properties of this compound are summarized below.

-

IUPAC Name: this compound[2]

-

Synonyms: 3-Bromoanthranilic acid methyl ester, Methyl 3-bromoanthranilate, 2-Amino-3-bromobenzoic acid methyl ester[2]

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to brown or off-white to yellow crystalline solid | [5] |

| Melting Point | 47-48 °C | [5] |

| Boiling Point | approx. 287.2 °C at 760 mmHg (Predicted) | [5] |

| Density | approx. 1.578 g/cm³ at 20 °C (Predicted) | [5] |

| Solubility | Very slightly soluble in water (0.48 g/L at 25 °C, Calculated) | [5] |

| Flash Point | 127.5 °C (Predicted) | [5] |

| pKa | Not Available | |

| LogP | Not Available |

Synthesis Protocol: Fischer Esterification

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-3-bromobenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds under relatively mild conditions. The protocol described below is a representative method based on established esterification procedures for analogous amino acids.[6][7]

Reaction Scheme:

Caption: Synthesis of this compound via Fischer Esterification.

Materials and Reagents

-

2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Diethyl Ether (or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Step-by-Step Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~0.05 eq). The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate 3:1), by observing the disappearance of the starting carboxylic acid spot. The reaction is typically complete within 4-10 hours.[8]

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water or ice. Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH of the solution is neutral to slightly basic (pH ~7-8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Solvent Removal: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by flash column chromatography on silica gel.

Applications in Research and Development

This compound serves as a pivotal intermediate in several areas of chemical synthesis due to its strategically placed reactive sites.

-

Pharmaceutical Synthesis: This compound is a foundational scaffold for the development of a wide range of pharmacologically active molecules.[1] The amine group can be readily acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings, such as quinazolinones or benzodiazepines. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.

-

Agrochemicals and Dyes: Similar to its utility in pharmaceuticals, the structural motif of this compound is valuable in the synthesis of novel herbicides, pesticides, and fungicides. It is also used in the development of specialized dyes.[5]

-

Materials Science: The compound can be incorporated into polymers and resins to enhance properties such as thermal stability and chemical resistance.[5]

Spectroscopic Analysis (Predicted)

While publicly available, experimentally verified spectra for this compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.[5][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift is solvent and concentration dependent. |

| Aromatic-H | ~6.6 - 7.8 | Multiplet/dd | 3H | A complex splitting pattern is expected due to ortho and meta couplings. The proton ortho to the ester will be most deshielded. |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Characteristic sharp singlet for the methyl ester protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~167 - 169 | Carbonyl carbon, typically in the downfield region.[10] |

| C-NH₂ | ~148 - 152 | Aromatic carbon attached to the electron-donating amino group. |

| Aromatic C-H | ~115 - 135 | Aromatic carbons bearing hydrogen atoms. |

| C-COOCH₃ | ~110 - 115 | Quaternary aromatic carbon attached to the ester group. |

| C-Br | ~108 - 112 | Aromatic carbon attached to bromine, shielded by the neighboring amino group. |

| -OCH₃ | ~51 - 53 | Methyl carbon of the ester group.[10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic, -CH₃) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | 1680 - 1710 (strong) |

| C=C (Aromatic) | Stretch | 1580 - 1620 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| C-Br | Stretch | 550 - 650 |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 229 and m/z 231, corresponding to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 198/200, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) to give a fragment at m/z 170/172.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.

Table 5: GHS Hazard Information

| Pictogram(s) | Hazard Class | Hazard Statement |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] | |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[2] |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.

-

Some suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigeration (2-8°C) and protection from light. Adhere to the specific storage conditions provided by the supplier.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a chemical intermediate of considerable strategic value. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists. The synthesis via Fischer esterification is a robust and accessible method for its preparation on a laboratory scale. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this versatile building block to advance their scientific and developmental objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. benchchem.com [benchchem.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 106896-48-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 2-amino-3-bromobenzoate: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of methyl 2-amino-3-bromobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. We will delve into its molecular structure and nomenclature, explore its physicochemical properties, provide a detailed, field-proven synthetic protocol, and discuss its applications in modern drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile building block.

Molecular Identity and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a bromine atom, and a methyl ester group.

IUPAC Name and Structural Elucidation

The systematic IUPAC name for this compound is This compound .[1][2] This name is derived by identifying the parent structure as a benzoic acid ester, with the methyl group forming the ester. The substituents on the benzene ring are then named and numbered, with the ester group taking the highest priority and assigned to position 1. Consequently, the amino group is at position 2 and the bromine atom is at position 3.

The molecular structure can be visualized as follows:

References

Solubility and stability of Methyl 2-amino-3-bromobenzoate

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-3-bromobenzoate

Introduction

This compound (CAS No. 104670-74-8) is an aromatic compound of significant interest in synthetic organic chemistry.[1] As a substituted anthranilate, its unique arrangement of an amino group, a bromine atom, and a methyl ester on a benzene ring makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[2] An understanding of its fundamental physicochemical properties, particularly its solubility and stability, is paramount for researchers and drug development professionals to ensure its effective use in reaction optimization, purification, formulation, and long-term storage.

This technical guide provides a detailed examination of the solubility profile and stability characteristics of this compound. It offers field-proven experimental protocols for quantitative analysis, explains the causality behind key degradation pathways, and provides recommendations for safe handling and storage.

Physicochemical Properties

A foundational understanding of a compound begins with its core physicochemical properties. These parameters influence its behavior in various physical and chemical environments.

| Property | Value | Source(s) |

| CAS Number | 104670-74-8 | [1][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | White to brown powder or crystals | [2] |

| Melting Point | 47-48°C | [2] |

| Boiling Point | ~287.2°C at 760 mmHg (predicted) | [2] |

| Density | ~1.578 g/cm³ at 20°C (predicted) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in solution-phase reactions, its purification via crystallization, and its potential for formulation. The fundamental principle of "like dissolves like" provides a qualitative starting point for assessing solubility, where compounds tend to dissolve in solvents of similar polarity.[4]

Qualitative and Quantitative Solubility Data

While comprehensive quantitative data for this compound is not extensively published, its structural features—a polar amino group and ester, and a less polar brominated aromatic ring—suggests it will exhibit a range of solubilities in common laboratory solvents.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25°C) | Source(s) |

| Water | Polar Protic | Very slightly soluble | 0.48 g/L (Calculated) | [2] |

| Methanol | Polar Protic | Expected to be soluble | Data not available | |

| Ethanol | Polar Protic | Expected to be soluble | Data not available | |

| Acetone | Polar Aprotic | Expected to be soluble | Data not available | |

| Acetonitrile | Polar Aprotic | Expected to be soluble | Data not available | |

| Dichloromethane | Nonpolar | Expected to be soluble | Data not available | |

| Toluene | Nonpolar | Expected to be slightly soluble | Data not available | |

| Hexane | Nonpolar | Expected to be poorly soluble | Data not available |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[5] This protocol ensures that the solution has reached saturation, providing a reliable measurement.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[6]

-

Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). The mixture should be agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials.[4]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This filtration step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.[4]

-

Quantification: Determine the concentration of the solute in the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7] This requires the prior generation of a calibration curve using standard solutions of the compound at known concentrations for accurate quantification.

-

Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Chemical stability refers to the ability of a compound to resist chemical change or degradation under various environmental conditions.[8] For a molecule like this compound, the primary areas of concern are its susceptibility to hydrolysis, thermal decomposition, and photodegradation. Stability studies are crucial for determining appropriate storage conditions and predicting shelf-life.[]

Hydrolytic Stability

The presence of a methyl ester functional group makes the compound susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the parent carboxylic acid (2-amino-3-bromobenzoic acid) and methanol.[10][11] This degradation pathway is a significant consideration, especially in aqueous or protic environments.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[12]

-

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the ester is attacked by a hydroxide ion. This is typically a faster and irreversible process, resulting in the carboxylate salt.

The rate of hydrolysis is highly dependent on pH and temperature.[10] Stability studies in aqueous buffers at various pH values (e.g., acidic, neutral, and basic) are essential to quantify this degradation.[13]

Caption: Primary hydrolytic degradation pathway for the subject compound.

Thermal Stability

Thermal stability is the ability of a compound to resist decomposition at elevated temperatures. The melting point of 47-48°C indicates the temperature at which it transitions from a solid to a liquid state.[2] While this is relatively low, significant decomposition would be expected at much higher temperatures. Forced degradation studies and techniques like Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition and the pattern of mass loss as temperature increases.[14]

Photostability

Aromatic compounds, particularly those with electron-donating groups like the amino group, can absorb UV light. This absorption can promote the molecule to an excited state, potentially leading to photochemical reactions and degradation.[8] Photostability testing, which involves exposing the compound to controlled light sources (e.g., UV and visible light) and analyzing for degradation over time, is necessary to assess this liability.

General Protocol for Chemical Stability Assessment

This protocol can be adapted for studying hydrolytic, thermal, or photostability by modifying the incubation conditions.

Objective: To assess the degradation of this compound under specific stress conditions over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

-

Sample Preparation: Dilute the stock solution into the desired stress medium (e.g., pH buffers for hydrolysis studies, or a suitable solvent for thermal/photostability) to a final working concentration.

-

Initial Time Point (T=0): Immediately take an aliquot of the freshly prepared sample, quench any reaction if necessary (e.g., by dilution in mobile phase), and analyze it using a stability-indicating HPLC method. This serves as the baseline.[13]

-

Incubation: Store the remaining samples under the desired stress conditions:

-

Hydrolysis: Incubate at a set temperature (e.g., 37°C) in sealed vials containing buffers of different pH values.[13]

-

Thermal: Incubate in a temperature-controlled oven at an elevated temperature.

-

Photostability: Expose to a calibrated light source in a photostability chamber. A parallel set of samples should be wrapped in foil to serve as dark controls.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the incubated samples.

-

Analysis: Analyze each time-point sample by HPLC-UV or LC-MS.[7][13] The stability is determined by calculating the percentage of the parent compound remaining relative to the T=0 sample. The appearance of new peaks can indicate the formation of degradation products.

Safe Handling and Storage

Based on its chemical properties and potential for degradation, specific handling and storage procedures are required to maintain the integrity and ensure the safety of this compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[1]

-

Storage: To minimize degradation, the compound should be stored in a tightly closed container in a cool, dry place, away from direct sunlight and incompatible materials.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation or hydrolysis from atmospheric moisture.[16]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility and stability. It exhibits very low calculated solubility in water but is expected to be soluble in a range of common organic solvents. The primary stability liability is the hydrolysis of its methyl ester group, a process that is accelerated by acidic or basic conditions. It also has the potential for degradation when exposed to heat and light. By employing standardized protocols to quantify its solubility and stability, and by adhering to proper handling and storage guidelines, researchers can ensure the reliable and safe application of this compound in their synthetic and developmental endeavors.

References

- 1. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. soapmakersjournal.com [soapmakersjournal.com]

- 10. carbodiimide.com [carbodiimide.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-bromobenzoate

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent investigations are built. An intermediate such as Methyl 2-amino-3-bromobenzoate (C₈H₈BrNO₂) presents a unique structural motif—a trisubstituted benzene ring bearing an activating amino group, a deactivating bromo group, and a methyl ester. This arrangement of functionalities makes it a valuable precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] A precise understanding of its spectroscopic signature is, therefore, not merely an academic exercise but a critical prerequisite for its effective utilization in reaction monitoring, quality control, and the rational design of new chemical entities.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from closely related isomers to present a comprehensive and predictive characterization.

Molecular Structure and Analytical Workflow

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of analysis.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for delineating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data points.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Angle: 30°

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 3 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted based on established substituent effects on aromatic chemical shifts, with particular comparison to the known isomer, Methyl 2-amino-5-bromobenzoate.[2] The primary difference lies in the position of the bromine atom, which alters the electronic environment and coupling patterns of the aromatic protons.

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 7.75 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | 1H | H-6 |

| B | 7.35 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 | 1H | H-4 |

| C | 6.70 | Triplet (t) | J ≈ 8.0 | 1H | H-5 |

| D | 5.8 (broad) | Singlet (s) | - | 2H | -NH₂ |

| E | 3.90 | Singlet (s) | - | 3H | -OCH₃ |

Justification of Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-4, H-5, H-6): The aromatic protons are expected to resonate in the 6.5-8.0 ppm region.[3]

-

H-6 (Signal A): This proton is ortho to the electron-withdrawing carbonyl group of the ester, leading to significant deshielding and a downfield shift to ~7.75 ppm. It will be coupled to H-5 (ortho coupling, J ≈ 8.0 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz), resulting in a doublet of doublets.

-

H-4 (Signal B): This proton is para to the electron-donating amino group and ortho to the bromine atom. The shielding effect of the amino group is counteracted by the deshielding effect of the adjacent bromine. It will be coupled to H-5 (ortho coupling, J ≈ 8.0 Hz) and H-6 (meta coupling, J ≈ 1.5 Hz), also appearing as a doublet of doublets around 7.35 ppm.

-

H-5 (Signal C): This proton is situated between two protons (H-4 and H-6) and is ortho to the strongly electron-donating amino group. This will cause a significant upfield shift to approximately 6.70 ppm. It will experience ortho coupling to both H-4 and H-6 with similar coupling constants (J ≈ 8.0 Hz), resulting in a triplet.

-

-

Amine Protons (-NH₂) (Signal D): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but is predicted to be around 5.8 ppm.

-

Methyl Protons (-OCH₃) (Signal E): The three equivalent protons of the methyl ester group are not coupled to any other protons and will appear as a sharp singlet at approximately 3.90 ppm.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum is based on established additive models for substituted benzenes.[4][5][6]

| Predicted δ (ppm) | Assignment | Justification |

| ~168.0 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~148.0 | C-2 (C-NH₂) | Attached to the electron-donating amino group, shifted downfield. |

| ~134.0 | C-6 | Para to the bromine, influenced by both ester and amino groups. |

| ~128.0 | C-4 | Influenced by adjacent bromine and para amino group. |

| ~118.0 | C-5 | Ortho to the strongly donating amino group, shifted upfield. |

| ~112.0 | C-1 | Quaternary carbon attached to the ester group. |

| ~110.0 | C-3 (C-Br) | Attached to bromine, showing a characteristic upfield shift for a carbon bearing a heavy halogen. |

| ~52.0 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: FTIR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Predicted IR Absorption Bands

The predicted IR spectrum is based on standard correlation tables.[7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Two Bands | N-H stretching (asymmetric & symmetric) of the primary amine (-NH₂). |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching. |

| 2950-2850 | Weak | Aliphatic C-H stretching of the methyl group (-OCH₃). |

| ~1710 | Strong, Sharp | C=O stretching of the ester carbonyl group. |

| ~1600 & ~1475 | Medium | C=C stretching of the aromatic ring. |

| ~1250 | Strong | Asymmetric C-O-C stretching of the ester. |

| ~750 | Strong | C-Br stretching. |

| 850-800 | Strong | Aromatic C-H out-of-plane bending, indicative of 1,2,3-trisubstitution. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 Da.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula C₈H₈BrNO₂ gives a monoisotopic mass of approximately 228.97 Da.[7] A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] Therefore, the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity.

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 230 (for ⁸¹Br) and m/z 228 (for ⁷⁹Br).

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester is a common fragmentation pathway for aromatic esters.[12][13] This would result in a strong acylium ion.

-

[M - 31]⁺: A pair of peaks at m/z 199/197 .

-

-

Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion can further lose CO.

-

[M - 31 - 28]⁺: A pair of peaks at m/z 171/169 .

-

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.

-

[M - 79/81]⁺: A peak at m/z 150 .

-

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural characterization of this compound. The predicted data presented in this guide, derived from foundational spectroscopic principles and comparative analysis with known isomers, offers a reliable reference for researchers and scientists. This detailed spectroscopic blueprint is essential for ensuring material purity, monitoring reaction progress, and accelerating the development of novel pharmaceuticals and advanced materials.

References

- 1. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. savemyexams.com [savemyexams.com]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Sourcing High-Purity Methyl 2-amino-3-bromobenzoate for Pharmaceutical R&D

Abstract

For researchers, medicinal chemists, and drug development professionals, the selection of key starting materials is a critical determinant of synthetic success and downstream project viability. Methyl 2-amino-3-bromobenzoate (CAS No. 104670-74-8) is a highly versatile substituted benzoic acid derivative, prized for its trifecta of reactive functional groups—an amine, a bromine atom, and a methyl ester. This unique arrangement provides a robust scaffold for generating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This in-depth technical guide provides field-proven insights into the procurement of high-purity this compound, covering supplier evaluation, quality control methodologies, and practical application protocols. Every recommendation is grounded in the principles of synthetic efficiency and rigorous scientific validation to ensure the integrity of your research and development pipeline.

The Strategic Importance of this compound in Synthesis

The value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl moieties. The amino group at the 2-position serves as a nucleophile for amide bond formation or as a directing group, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This multi-faceted reactivity makes it an indispensable building block for creating libraries of novel compounds for drug discovery screening.[1]

The high purity of this intermediate is paramount. Trace impurities can poison catalysts, lead to unpredictable side reactions, and complicate the purification of the final active pharmaceutical ingredient (API), ultimately compromising quality and yield.[1] Therefore, a thorough understanding of supplier specifications and analytical validation is not merely procedural—it is a cornerstone of a successful synthetic campaign.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity this compound requires careful evaluation of several reputable suppliers. The choice of supplier often depends on the scale of the synthesis (milligram to kilogram), required purity grade, and the level of documentation needed for regulatory purposes. Below is a comparative summary of prominent commercial suppliers.

| Supplier | Typical Purity | Analytical Methods Cited | Available Quantities | Key Strengths & Notes |

| Sigma-Aldrich | ≥97% | Not specified on product page | 250 mg, 1 g, 5 g | Broad portfolio and extensive distribution network. Product sold via an Aldrich Partner. |

| LBAO Chemicals | >98.0% | Not specified on product page | Bulk quantities (e.g., 25 kg) | Specializes in bulk supply for industrial-scale synthesis and offers customizable packaging.[2] |

| AKSci | ≥98% (HPLC) | HPLC | 1 g, 5 g, 25 g, 100 g | Provides specific purity analysis method (HPLC) and guarantees products are stocked and shipped from the USA. |

| Manchester Organics | 97% | Not specified on product page | 1 g, 5 g | UK-based supplier with a focus on catalogue compounds for research and development. |

| Santa Cruz Biotech | Not specified | Certificate of Analysis available | Inquiry-based | Primarily for research use; lot-specific data is available on the Certificate of Analysis.[3] |

| BLD Pharm | Not specified | NMR, HPLC, LC-MS, UPLC | Inquiry-based | Offers access to a range of analytical data for their products. |

Quality Control & Analytical Integrity: A Self-Validating System

Before incorporating a new batch of starting material into a synthetic workflow, it is crucial to verify its identity and purity, even when a Certificate of Analysis (CoA) is provided. A typical CoA for this compound will report purity as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and confirm the structure via ¹H NMR spectroscopy.[4]

Key Analytical Protocols

Protocol 3.1.1: ¹H NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve 10-20 mg of the material in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm).

-

Amine (NH₂) Protons: A broad singlet, typically around 5.5-6.0 ppm, which can exchange with D₂O.

-

Methyl Ester (OCH₃) Protons: A sharp singlet around 3.9 ppm.

-

-

Causality: The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2,3-substitution pattern on the benzene ring, providing unambiguous structural confirmation.

Protocol 3.1.2: RP-HPLC for Purity Determination (Exemplar Method)

While a universally validated method for this specific compound is not publicly available, a robust starting point can be adapted from methods used for similar bromobenzoate derivatives.

-

Objective: To quantify the purity of this compound and identify potential impurities.

-

Instrumentation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm.

-

-

Sample Preparation: Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Trustworthiness: This method is designed to separate the main compound from more polar starting materials (e.g., 2-amino-3-bromobenzoic acid) and less polar by-products. The inclusion of formic acid ensures good peak shape for the amine-containing compound.

Understanding Potential Impurities

The most probable impurities arise from the synthesis process, which typically involves the esterification of 2-amino-3-bromobenzoic acid.

-

Unreacted Starting Material: Residual 2-amino-3-bromobenzoic acid.

-

By-products: Isomeric impurities or products from over-bromination if the preceding steps are not well-controlled.

-

Residual Solvents: Solvents used in the reaction and purification (e.g., methanol, dichloromethane).

Application in Synthesis: A Field-Proven Protocol

The Suzuki-Miyaura cross-coupling is a cornerstone reaction for this intermediate. The following protocol provides a reliable and validated workflow for coupling this compound with an arylboronic acid.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Objective: To synthesize a methyl 3-aryl-2-aminobenzoate derivative.

-

Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture)

-

-

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the dioxane/water solvent mixture via syringe. Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

-

Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material spot on a TLC plate. The final product's structure and purity should be confirmed by ¹H NMR and LC-MS.

Visualizing the Workflow: Supplier Selection

The process of selecting a chemical supplier for a critical R&D project involves more than just comparing prices. It is a logical workflow that balances quality, documentation, scalability, and cost.

Caption: A logical workflow for the evaluation and selection of a commercial chemical supplier.

Conclusion

This compound is a high-value intermediate whose strategic procurement is essential for the efficient progression of pharmaceutical research and development projects. As senior application scientists, our role extends beyond the bench; we must ensure that the foundational elements of our syntheses are of the highest integrity. By applying a rigorous, multi-faceted approach to supplier selection—encompassing technical specifications, analytical validation, and supply chain reliability—we can mitigate risks and build a solid foundation for innovation. This guide serves as a practical framework for navigating the commercial landscape and empowering your team to make informed, scientifically sound procurement decisions.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 2-amino-3-bromobenzoate

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-amino-3-bromobenzoate (CAS No. 104670-74-8). As a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind safety protocols, fostering a proactive safety culture rooted in scientific principles.

Compound Profile and Hazard Identification

This compound is a substituted aniline derivative. Its structure, featuring an amine group, a bromine atom, and a methyl ester on a benzene ring, dictates its chemical reactivity and toxicological profile.

Physicochemical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling. For instance, knowing its physical state and melting point helps in anticipating its behavior under different laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | White to brown powder or crystals | [1] |

| Melting Point | 47-48°C | [1] |

| Boiling Point | ~287.2°C at 760 mmHg (predicted) | [1] |

| Solubility | Very slightly soluble in water (0.48 g/L at 25°C, calculated) | [1] |

GHS Classification and Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3] This is a common hazard for many aromatic amines and halogenated compounds. Prolonged or repeated contact can lead to dermatitis.

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][3] The crystalline or powdered nature of the compound increases the risk of accidental eye contact, which can cause significant discomfort and potential damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3] Fine dust or powder can be easily inhaled, leading to irritation of the nose, throat, and lungs.

It is crucial to note that while acute oral toxicity is not always the primary classification for this specific isomer, related compounds like Methyl 4-amino-3-bromobenzoate are classified as "Toxic if swallowed" (Acute Toxicity 3, H301).[4] Given the structural similarities, a cautious approach assuming moderate oral toxicity is prudent.

Risk Assessment and Control Measures

A systematic approach to risk assessment is essential before commencing any work with this compound. This involves identifying potential exposure scenarios and implementing a hierarchy of controls.

Caption: Risk assessment and control workflow for handling this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: Always handle this compound inside a certified chemical fume hood or a ventilated balance enclosure, especially during weighing and transfer operations where dust generation is likely.[5] This is critical to mitigate the risk of respiratory irritation.[2]

-

Containment: For larger quantities or reactions with the potential for aerosolization, use of a glovebox should be considered.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[6]

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[7]

-

Skin Protection: A full-length laboratory coat must be worn and buttoned.[8] Chemical-resistant gloves, such as nitrile gloves, should be worn.[5] It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.[7] Never wear contaminated gloves outside the immediate work area.[7]

-

Respiratory Protection: If work must be performed outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust.[9]

Standard Operating Procedures for Handling

Adherence to well-defined protocols is non-negotiable for ensuring safety and reproducibility.

Protocol for Weighing and Transfer

Objective: To accurately weigh and transfer solid this compound while minimizing dust generation and personnel exposure.

Materials:

-

This compound

-

Ventilated balance enclosure or chemical fume hood

-

Analytical balance

-

Anti-static weigh boats or glassine paper

-

Spatula

-

Appropriate receiving vessel (e.g., round-bottom flask)

-

Labeling materials

-

Designated waste container

Procedure:

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves). Ensure the fume hood or ventilated enclosure is operational.

-

Staging: Place all necessary materials (weigh boat, spatula, receiving vessel) inside the ventilated area.

-

Taring: Place the weigh boat on the balance and tare to zero.

-

Transfer: Carefully open the stock container. Using a clean spatula, gently scoop the required amount of powder into the weigh boat. Avoid any rapid movements that could create airborne dust.

-

Weighing: Record the mass.

-

Transfer to Vessel: Carefully transfer the weighed solid into the receiving vessel. A powder funnel may be used to prevent spillage. Tap the weigh boat gently to dislodge any remaining powder.

-

Cleaning: Dispose of the used weigh boat in the designated solid chemical waste container.[8] Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid waste container.

-

Closure: Securely close the stock container and the receiving vessel.

-

Decontamination: Wipe down the work surface in the fume hood. Remove gloves and wash hands thoroughly with soap and water.[7]

Protocol for Dissolution

Objective: To safely dissolve solid this compound in a solvent.

Procedure:

-

Preparation: Following the weighing protocol, ensure the flask containing the solid is securely clamped within a fume hood.

-

Solvent Addition: Add the desired solvent to the flask via a funnel or by carefully pouring it down the side of the flask to avoid splashing.

-

Mixing: If required, add a magnetic stir bar before solvent addition. Place the flask on a stir plate and begin gentle agitation.

-

Observation: Monitor the dissolution process. Gentle heating may be required for some solvents, which must be done using a controlled heating mantle and with appropriate condenser setup to prevent vapor release.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[1][10] The recommended storage temperature is typically room temperature.[10]

-

Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential contamination.[3][11] Containers should be clearly labeled with the chemical name, CAS number, and hazard pictograms.[6]

-

Incompatibilities: Segregate this compound from strong oxidizing agents, strong acids, and strong bases.[12] Aromatic amines can react exothermically with strong oxidizers, posing a fire or explosion risk.

Emergency Procedures

A clear and practiced emergency plan is vital.

Caption: A clear workflow for responding to an exposure incident.

First Aid Measures

-

In case of Skin Contact: Immediately take off contaminated clothing.[13] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[14]

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.

-

In case of Inhalation: Move the victim to fresh air.[13] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13] Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Rinse mouth with water and seek immediate medical attention.[13]

Accidental Release Measures

-

Small Spills: Ensure adequate ventilation and wear appropriate PPE.[11] Gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11] Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area.[11] Prevent entry into sewers or waterways.[15] Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other incompatible waste streams.

-

Disposal Route: Dispose of the material through a licensed hazardous waste disposal company.[3][14] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[15] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of engineering controls, administrative protocols, and personal protective equipment, researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every scientist to consult their institution's specific safety policies and the most current Safety Data Sheet before commencing work.

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. csub.edu [csub.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 104670-74-8|this compound|BLD Pharm [bldpharm.com]

- 11. fishersci.nl [fishersci.nl]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

The Triad of Reactivity: An In-depth Technical Guide to the Functional Group Profile of Methyl 2-amino-3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-bromobenzoate is a richly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth analysis of the reactivity profile of its three key functional groups: the aromatic amine, the aryl bromide, and the methyl ester. We will explore the inherent reactivity of each group, the subtle and profound electronic and steric interplay between them, and the strategic implications for synthetic transformations. This document serves as a technical resource for researchers aiming to leverage the unique chemical architecture of this versatile building block for the synthesis of complex molecular targets.

Introduction: A Molecule of Strategic Importance

The synthetic utility of a building block is defined by the predictable and controllable reactivity of its functional groups. This compound presents a fascinating case study in chemoselectivity, offering three distinct handles for molecular elaboration.[4][5][6] The strategic placement of an amino group ortho to a bromine atom, and both vicinal to a methyl ester, creates a unique electronic and steric environment that governs the molecule's reaction profile. Understanding this profile is paramount for its effective deployment in multi-step synthetic campaigns, particularly in the development of novel pharmaceuticals and functional materials.[1][3]

The Reactivity Landscape: A Functional Group Analysis

The overall reactivity of this compound is a composite of the individual characteristics of its constituent functional groups, modulated by their intramolecular interactions.

The Aromatic Amine: A Versatile Nucleophile and Directing Group

The primary aromatic amine (-NH2) is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[7][8]

-

Basicity and Nucleophilicity: Aromatic amines are generally less basic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the benzene ring.[9][10] The presence of the electron-withdrawing methyl ester group in the meta position further reduces the basicity of the amino group in this compound. Despite this, the amine remains sufficiently nucleophilic to participate in a wide range of reactions.[7]

-

Key Reactions:

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.[11] This transformation is often employed as a protecting strategy or to introduce further molecular complexity.

-

Diazotization: In the presence of nitrous acid at low temperatures, the primary amine can be converted to a diazonium salt.[7][11] This intermediate is a versatile precursor for the introduction of a wide variety of functional groups, including halides, hydroxyl, and cyano groups, through Sandmeyer-type reactions.

-

Directing Effects in Electrophilic Aromatic Substitution: The amino group is a powerful ortho, para-director.[12] However, in this compound, the existing substitution pattern largely dictates that further electrophilic substitution is unlikely to be a primary synthetic strategy.

-

The Aryl Bromide: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the aromatic ring is a key functional handle for a multitude of powerful cross-coupling reactions, which have revolutionized modern organic synthesis.

-

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their favorable reactivity profile in oxidative addition to Pd(0) catalysts.[13][14][15]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. It is a robust and widely used method for the synthesis of biaryl compounds.

-

Heck-Mizoroki Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene.[16][17][18]

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[19][20][21][22][23] This provides a direct route to more complex aniline derivatives.

-

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form a substituted alkyne.

-

The Methyl Ester: A Modifiable Carbonyl Group

The methyl ester (-COOCH3) is a versatile functional group that can be readily transformed into other functionalities.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[24]

-

Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or catalytic activation.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[25] Partial reduction to the aldehyde can be achieved with specific reagents such as diisobutylaluminium hydride (DIBAL-H).[25]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.

The Interplay of Functional Groups: Chemoselectivity and the Ortho Effect

The true synthetic potential of this compound lies in the ability to selectively address one functional group in the presence of the others. This chemoselectivity is governed by the electronic and steric interactions between the groups.[4][5][6][26][27]

The "ortho effect" is a significant phenomenon in substituted benzene rings where adjacent groups influence each other's reactivity in ways not predicted by simple electronic effects alone.[28][29][30] In our target molecule, the ortho relationship between the amino and bromo groups is of particular importance.

-

Influence of the Amino Group on the Aryl Bromide: The electron-donating amino group can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition in palladium-catalyzed reactions. However, the amino group can also act as a ligand for the palladium catalyst, which can either accelerate or inhibit the reaction depending on the specific ligand and reaction conditions.

-

Influence of the Bromo and Ester Groups on the Amino Group: The steric bulk of the adjacent bromine atom can hinder the approach of bulky reagents to the amino group. Both the bromo and the meta-disposed ester group are electron-withdrawing (by induction for bromine and resonance/induction for the ester), which, as previously mentioned, reduces the basicity and nucleophilicity of the amine.[9]

This intricate interplay of steric and electronic effects allows for a high degree of control in synthetic planning. For instance, it is often possible to perform a cross-coupling reaction on the aryl bromide without affecting the amino or ester groups, or to acylate the amine without disturbing the other functionalities.

Synthetic Transformations: Protocols and Mechanistic Insights

Here we present representative protocols for key transformations of this compound, highlighting the principles of chemoselectivity.

Suzuki-Miyaura Coupling of the Aryl Bromide

This protocol illustrates the selective formation of a C-C bond at the aryl bromide position.

Reaction: this compound + Arylboronic acid -> Methyl 2-amino-3-arylbenzoate

Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv).

-

Add a suitable solvent, such as a mixture of toluene and water (e.g., 4:1).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 equiv) or potassium phosphate (2.0 equiv).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction for specific substrates.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.

-

Solvent: A two-phase solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents.

-

Inert Atmosphere: Degassing is essential to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination of the Aryl Bromide

This protocol demonstrates the formation of a C-N bond, a key transformation in drug discovery.

Reaction: this compound + Amine -> Methyl 2-amino-3-(amino)benzoate

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 equiv).

-

Add an anhydrous, aprotic solvent, such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination and depends on the specific amine substrate. Bulky, electron-rich phosphine ligands are often required.[21][31]

-

Base: A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and the base.

Caption: Buchwald-Hartwig Amination Workflow.

Hydrolysis of the Methyl Ester

This protocol describes the conversion of the ester to a carboxylic acid.

Reaction: this compound -> 2-amino-3-bromobenzoic acid

Experimental Protocol:

-

Dissolve this compound (1.0 equiv) in a suitable solvent mixture, such as methanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 3.0 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

Base: A strong base is required to saponify the ester.

-

Solvent: A co-solvent system is often used to ensure the solubility of the starting material.

-

Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

Data Summary

| Functional Group | Key Reactions | Typical Reagents | Important Considerations |

| Aromatic Amine | Acylation, Sulfonylation, Diazotization | Acyl chlorides, Sulfonyl chlorides, NaNO2/HCl | Reduced basicity due to aromatic ring and EWGs. Steric hindrance from ortho-bromo group. |

| Aryl Bromide | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Organoborons, Alkenes, Amines, Alkynes, Pd catalysts | Excellent substrate for cross-coupling. Ortho-amino group can influence reactivity. |

| Methyl Ester | Hydrolysis, Amidation, Reduction | LiOH/NaOH, Amines, LiAlH4/DIBAL-H | Readily transformed into other functional groups. |

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its three distinct functional groups, each with a well-defined reactivity profile, offer a multitude of opportunities for the construction of complex molecules. The key to unlocking the full potential of this compound lies in a thorough understanding of the principles of chemoselectivity and the subtle interplay of steric and electronic effects between the functional groups. This guide provides a foundational understanding of these principles and offers practical guidance for the strategic application of this compound in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoselectivity - Wikipedia [en.wikipedia.org]

- 6. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]

- 9. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. quora.com [quora.com]

- 11. Reactions of aromatic amines | PDF [slideshare.net]

- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 13. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 25. youtube.com [youtube.com]

- 26. Chemoselectivity control in the reactions of 1,2-cyclic sulfamidates with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jmaterenvironsci.com [jmaterenvironsci.com]

- 28. Ortho effect - Wikipedia [en.wikipedia.org]

- 29. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 30. youtube.com [youtube.com]

- 31. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Key Reactions Involving the Amino Group of Methyl 2-amino-3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-amino-3-bromobenzoate

This compound is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, offers a rich platform for a variety of chemical transformations.[2] The strategic positioning of these functional groups allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active compounds.[1][2] This guide provides an in-depth exploration of the key reactions involving the nucleophilic amino group of this compound, offering insights into the underlying mechanisms and practical, field-proven protocols.

N-Acylation: Gateway to Amide Derivatives

The acylation of the amino group in this compound is a fundamental transformation that paves the way for the synthesis of a diverse array of amide-containing molecules. This reaction is typically achieved by treating the parent compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride), and subsequent deprotonation of the nitrogen by a base, yielding the stable N-acyl product. The choice of base is crucial to prevent side reactions and ensure high yields. Non-nucleophilic bases like triethylamine or pyridine are commonly employed.

Experimental Protocol: N-Acetylation of this compound

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-